molecular formula C16H16F3NO B2360132 (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2097922-46-6

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2360132
CAS No.: 2097922-46-6
M. Wt: 295.305
InChI Key: NSXJHMUGWQLUIX-UHFFFAOYSA-N
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Description

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound intended for research and development purposes in laboratory settings. Its molecular structure incorporates both a cyclopropylidene-substituted piperidine ring and a phenyl group modified with a trifluoromethyl substituent. The piperidine scaffold is a common pharmacophore in medicinal chemistry, and the presence of the trifluoromethyl group is often used to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . This specific combination of functional groups makes it a compound of interest for researchers in various fields, including drug discovery and chemical biology. It may be utilized as a key intermediate in synthetic pathways or as a building block for the creation of more complex molecular libraries. Researchers can also use it as a reference standard or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules. The compound is supplied with a certificate of analysis to ensure identity and purity. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)14-5-3-13(4-6-14)15(21)20-9-7-12(8-10-20)11-1-2-11/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJHMUGWQLUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: 4-Cyclopropylidenepiperidine

The piperidine ring with a cyclopropylidene substituent at the 4-position can be synthesized via cyclization or ring-straining reactions . A plausible approach involves the Wittig reaction between a piperidin-4-one derivative and a cyclopropane-containing ylide. Alternatively, Horner-Wadsworth-Emmons olefination using phosphonate esters may facilitate the introduction of the cyclopropylidene group.

Fragment 2: 4-(Trifluoromethyl)benzoyl Chloride

This aromatic acyl chloride is typically derived from 4-(trifluoromethyl)benzoic acid through treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The electron-withdrawing trifluoromethyl group necessitates careful control of reaction conditions to avoid side reactions.

Synthetic Routes to 4-Cyclopropylidenepiperidine

Wittig Reaction-Based Cyclopropanation

Piperidin-4-one serves as a starting material for this route. Reaction with a cyclopropylmethyltriphenylphosphonium ylide generates the cyclopropylidene product (Scheme 1):

  • Ylide Preparation : Cyclopropylmethyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi) to form the ylide.
  • Olefination : The ylide reacts with piperidin-4-one in tetrahydrofuran (THF) at −78°C, yielding 4-cyclopropylidenepiperidine.

Optimization Insights :

  • Excess ylide (1.2–1.5 equiv) improves conversion.
  • Low temperatures (−78°C to 0°C) minimize side reactions.

Horner-Wadsworth-Emmons Olefination

A phosphonate ester derivative, such as cyclopropylmethyl diethyl phosphonate , reacts with piperidin-4-one under basic conditions (e.g., NaH) to form the cyclopropylidene product. This method offers better stereocontrol compared to the Wittig approach.

Key Data :

Parameter Optimal Value Yield (%)
Base Sodium hydride 78
Solvent THF -
Temperature (°C) 0 to 25 -

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

Chlorination of 4-(Trifluoromethyl)benzoic Acid

Treatment of 4-(trifluoromethyl)benzoic acid with thionyl chloride (2.0 equiv) in dichloromethane at reflux (40°C) for 4 hours provides the acyl chloride. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction.

Critical Considerations :

  • Moisture Control : Anhydrous conditions are essential to prevent hydrolysis.
  • Purification : Distillation under reduced pressure (b.p. 72–74°C at 15 mmHg) yields the pure product.

Coupling of Fragments via Acylation

Nucleophilic Acyl Substitution

The piperidine nitrogen attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine, 1.5 equiv) (Scheme 2). The reaction proceeds in dichloromethane at 0°C to room temperature.

Reaction Conditions :

Component Quantity Role
4-Cyclopropylidenepiperidine 1.0 equiv Nucleophile
4-(Trifluoromethyl)benzoyl chloride 1.1 equiv Electrophile
Triethylamine 1.5 equiv Base
Solvent Dichloromethane -

Yield Optimization :

  • Excess Acyl Chloride : 10–20% excess ensures complete conversion of the amine.
  • Temperature : Reactions at 0°C minimize side reactions (e.g., ketone reduction).

Alternative Routes and Methodological Variations

One-Pot Cyclization-Acylation Strategy

A patent by describes a tandem cyclization-acylation approach for analogous piperidine derivatives. Here, a linear precursor undergoes cyclization in the presence of acetic anhydride and pyridinium p-toluenesulfonate (PPTS) , followed by in-situ acylation (Table 1).

Procedure :

  • Cyclization : The linear precursor (1.0 equiv), acetic anhydride (3.0 equiv), and PPTS (0.05 equiv) are refluxed in toluene.
  • Acylation : 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv) is added post-cyclization.

Advantages :

  • Reduced purification steps.
  • Higher overall yields (72–85%).

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The cyclopropylidene protons appear as a singlet at δ 1.2–1.5 ppm, while the piperidine ring protons resonate as multiplets between δ 2.8–3.6 ppm.
  • ¹⁹F NMR : The trifluoromethyl group shows a quintet at δ −63 to −67 ppm (J = 256–260 Hz).

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion peak for C₁₆H₁₅F₃NO ([M+H]⁺) is observed at m/z 300.1104 (calculated: 300.1109).

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropylidene group is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:

  • Using mild bases (e.g., NaHCO₃) during workup.
  • Avoiding prolonged heating above 60°C.

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group deactivates the aromatic ring, necessitating:

  • Electrophilic acylation at elevated temperatures (80–100°C).
  • Catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Dichloromethane is preferred for acylation due to its low boiling point and immiscibility with water.
  • Toluene from cyclization steps can be distilled and reused.

Waste Management

  • Silver Fluoride (AgF) : Recovery via filtration and conversion to Ag₂O for reuse.
  • Phosphorus Byproducts : Neutralization with aqueous NaOH forms phosphates for safe disposal.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the cyclopropylidene-piperidine core and the trifluoromethylphenyl group. Below is a systematic comparison with analogous molecules:

Piperidine/Piperazine-Based Methanones
Compound Name Key Structural Differences Molecular Weight (g/mol) Hypothesized Properties (vs. Target Compound)
(4-Methylpiperazin-1-yl)(4-aminophenyl)methanone Replaces cyclopropylidene with methylpiperazine; lacks CF₃ 273.34 Higher solubility due to amine group; reduced metabolic stability
(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)(thiophen-2-yl)methanone Piperazine instead of piperidine; thiophene replaces cyclopropane 382.39 Enhanced π-π stacking (thiophene); altered selectivity in receptor binding
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(cyclopropyl)methanone Chlorophenyl and hydroxyl groups; cyclopropyl instead of cyclopropylidene 357.86 Increased hydrogen-bonding potential (hydroxyl); lower lipophilicity

Key Findings :

  • Conformational Rigidity: The cyclopropylidene-piperidine fusion imposes greater steric hindrance than non-fused piperazine/thiophene systems, reducing rotational freedom and possibly improving target specificity .
  • Solubility : Analogs with polar substituents (e.g., -NH₂ in ) exhibit higher aqueous solubility, whereas the target compound’s CF₃ and cyclopropane groups likely favor membrane permeability .

Biological Activity

The compound (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}F3_3N\O
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1315329-43-1

The compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique properties and biological activities.

Synthesis

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. The specific methodologies can vary, but common approaches include:

  • Formation of the cyclopropylidene derivative.
  • Coupling with the trifluoromethyl phenyl moiety.
  • Final purification through crystallization or chromatography.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

A study focusing on derivatives of cyclopropyl amides found that compounds with similar structural motifs exhibited significant anti-osteoclastogenic activity. Specifically, one derivative demonstrated an IC50_{50} value of 0.64 µM against RANKL-induced osteoclast differentiation, suggesting that (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone may also possess similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of both the cyclopropylidenepiperidine and trifluoromethyl groups is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against target cells.

Study 1: Osteoclast Differentiation Inhibition

In a controlled study examining osteoclast differentiation, derivatives containing the cyclopropyl amide exhibited potent inhibitory effects on osteoclastogenesis. The mechanism was linked to the suppression of key signaling pathways involved in osteoclast maturation and function .

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of similar trifluoromethyl-containing compounds. Results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, although specific studies on (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone are still needed to confirm these effects.

Data Table: Summary of Biological Activities

Activity TypeIC50_{50} ValueMechanism of ActionReference
Osteoclast Differentiation0.64 µMInhibition of RANKL-mediated signaling
Anticancer ActivityTBDInduction of apoptosisOngoing studies

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